molecular formula C3H9ClN2O B167540 2-Methoxyacetimidamide hydrochloride CAS No. 1903-91-9

2-Methoxyacetimidamide hydrochloride

Cat. No. B167540
CAS RN: 1903-91-9
M. Wt: 124.57 g/mol
InChI Key: JIQYMVXNVNFXIP-UHFFFAOYSA-N
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Description

2-Methoxyacetimidamide hydrochloride is a chemical compound with the formula C3H9ClN2O . It is a colorless crystalline solid, soluble in water and organic solvents such as ethanol and dimethylformamide .


Synthesis Analysis

The synthesis of 2-Methoxyacetimidamide hydrochloride involves the reaction of ammonia with ethanol at temperatures ranging from -15 to -20℃ . In one method, anhydrous ammonia gas is passed through ethanol until the mixture is saturated. The mixture is then stirred at room temperature overnight, recooled to -15°C, and a small amount of solid is removed by filtration. The filtrate is evaporated to dryness and the residue crystallized on standing to give the title compound .


Molecular Structure Analysis

The molecular formula of 2-Methoxyacetimidamide hydrochloride is C3H9ClN2O . The molecular weight is 124.57 .


Physical And Chemical Properties Analysis

2-Methoxyacetimidamide hydrochloride has several physical and chemical properties. It has 7 heavy atoms, 2 H-bond acceptors, and 2 H-bond donors. Its molar refractivity is 30.88, and its topological polar surface area (TPSA) is 59.1 Ų . It has a high GI absorption and is not a P-gp substrate. It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is very high, with a solubility of 112.0 mg/ml .

Scientific Research Applications

Metabonomic Study in Type 2 Diabetes Mellitus

A study by Huo et al. (2009) explored biochemical changes in the serum of type 2 diabetes mellitus patients after treatment with metformin hydrochloride. Using (1)H NMR and UPLC/MS, they generated metabolic fingerprints and found significant changes in serum metabolites, which may help understand the action mechanism of metformin hydrochloride (Huo, Tao-guang et al., 2009).

Antiviral Activity and COVID-19 Treatment

Research on hydroxychloroquine's efficacy in treating COVID-19 was conducted by Meo et al. (2020). They reviewed various studies and clinical trials, suggesting that hydroxychloroquine can successfully treat COVID-19 infections (Meo, S. et al., 2020). Additionally, Yao et al. (2020) examined the in vitro antiviral activity of hydroxychloroquine against SARS-CoV-2, proposing dosing regimens for treating the infection based on its potency and safety profile (Yao, Xueting et al., 2020).

Biomedical Applications

Cho et al. (2011) investigated the use of 2-Methoxyestradiol (2-ME) for breast cancer therapy, focusing on its antiangiogenic and antitumor activity. They developed a polymer-based injectable delivery system that enhanced the solubility and bioavailability of 2-ME, demonstrating its potential as a carrier for lipophilic drugs (Cho, Jung-Kyo et al., 2011).

Environmental Impact Studies

Cuffney et al. (1990) provided experimental evidence on the role of benthic invertebrates in organic matter dynamics of headwater streams, using the insecticide methoxychlor. Their findings highlighted the ecological impact of methoxychlor on aquatic invertebrates and organic matter processing (Cuffney, T. et al., 1990).

Analytical and Synthetic Chemistry

Madsen et al. (2011) reported the synthesis of rhodamine 6G-based compounds, which were used to prepare fluorescently labeled biocompatible polymers for biomedical studies. This highlights the role of such compounds in developing advanced materials for medical applications (Madsen, J. et al., 2011).

Endocrine Disruption Research

Cumming's (1997) study on methoxychlor as a model for environmental estrogens discussed the physiological and potentially hazardous effects of chemicals with estrogenic activity in the environment, focusing on reproductive toxicity (Cummings, A., 1997).

properties

IUPAC Name

2-methoxyethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.ClH/c1-6-2-3(4)5;/h2H2,1H3,(H3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQYMVXNVNFXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543526
Record name Methoxyethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyacetimidamide hydrochloride

CAS RN

1903-91-9
Record name Ethanimidamide, 2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1903-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxyethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyethanimidamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EJ Hanan, MG Braun, RA Heald… - Journal of Medicinal …, 2022 - ACS Publications
Small molecule inhibitors that target the phosphatidylinositol 3-kinase (PI3K) signaling pathway have received significant interest for the treatment of cancers. The class I isoform PI3Kα …
Number of citations: 12 pubs.acs.org

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